molecular formula C13H8F2O3 B6374411 4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol CAS No. 1261962-15-5

4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol

Cat. No.: B6374411
CAS No.: 1261962-15-5
M. Wt: 250.20 g/mol
InChI Key: JKKHKDFCSHNOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol is a compound that has garnered attention in recent years due to its potential applications in various fields of research and industry. This compound is characterized by the presence of two fluorine atoms and a carboxyl group attached to a phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 3-fluorobenzoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as palladium on carbon (Pd/C).

    Reaction Steps: The reaction proceeds through a series of steps, including halogenation, carboxylation, and hydroxylation, to introduce the desired functional groups onto the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of nucleophiles, such as ammonia (NH3) or thiols (R-SH), under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as:

    Oxidized Derivatives: Quinones and other oxidized compounds.

    Reduced Derivatives: Alcohols and aldehydes.

    Substituted Derivatives: Amines and thiols.

Scientific Research Applications

4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, its fluorine atoms can enhance binding affinity to target proteins, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Carboxy-3-fluorophenyl)-4-fluorobenzoic acid: This compound shares a similar structure but has an additional fluorine atom on the benzoic acid ring.

    4-Carboxy-2-fluorophenylboronic acid pinacol ester: This compound contains a boronic acid group instead of a hydroxyl group.

Uniqueness

4-(4-Carboxy-3-fluorophenyl)-3-fluorophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its dual fluorine atoms and carboxyl group make it particularly valuable in the development of fluorinated compounds with enhanced biological activity.

Properties

IUPAC Name

2-fluoro-4-(2-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-11-5-7(1-3-10(11)13(17)18)9-4-2-8(16)6-12(9)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKHKDFCSHNOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684399
Record name 2',3-Difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-15-5
Record name 2',3-Difluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.